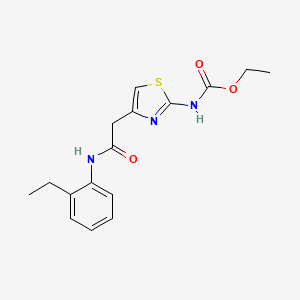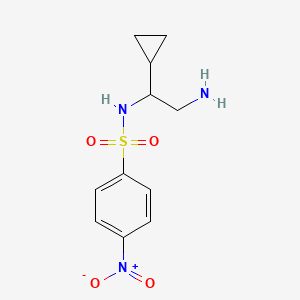![molecular formula C19H13F6N5O3 B2780042 N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline CAS No. 400079-86-9](/img/structure/B2780042.png)
N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a triazol group, and a nitroethenyl group . Each of these groups contributes to the overall properties of the compound.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the nitro group can undergo reduction to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a trifluoromethyl group can increase the compound’s stability and change its reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3B-009: has demonstrated potent antibacterial activity against antibiotic-resistant Gram-positive bacteria. Researchers have found that it effectively inhibits bacterial growth and prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . Additionally, it eradicates preformed biofilms more effectively than the control antibiotic vancomycin. The compound’s low toxicity to cultured human embryonic kidney cells makes it a promising candidate for combating bacterial infections.
Antimicrobial Agents
As an antimicrobial agent, 3B-009 shows promise in tackling drug-resistant bacterial strains. Its effectiveness against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium highlights its potential in addressing challenging infections .
Mode of Action
Investigations into the mode of action reveal that 3B-009 affects bacterial cell function through a broad range of inhibitory effects. These findings suggest that it targets essential cellular processes, making it a valuable tool for understanding bacterial physiology .
Trifluoromethylation
The trifluoromethyl group in 3B-009 plays a crucial role in its biological activity. Trifluoromethylation is a powerful strategy in pharmaceuticals, agrochemicals, and materials science. Researchers continue to explore the impact of this functional group on the compound’s properties .
Optoelectronic Devices
An intriguing application involves 3B-009 as an “unusual charge transfer accelerator” in perovskite optoelectronic devices. Specifically, it interacts with monomolecular Cb-OMe (4,4’-(ortho-carborane)bis(N,N-bis(4-methoxyphenyl)aniline)) to enhance device performance .
Biofilm Prevention
Beyond its antibacterial properties, 3B-009 holds promise in preventing biofilm formation. Biofilms contribute to persistent infections, and compounds like 3B-009 may offer new avenues for combating biofilm-related diseases .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F6N5O3/c1-33-14-7-5-13(6-8-14)29-16(27-28-17(29)19(23,24)25)15(30(31)32)10-26-12-4-2-3-11(9-12)18(20,21)22/h2-10,26H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUIYFXSBKDQKN-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F6N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

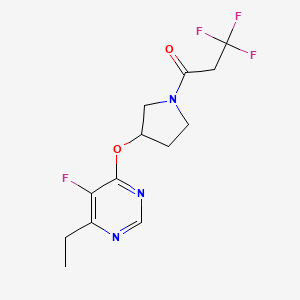
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)
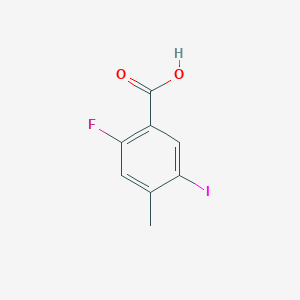
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2779967.png)
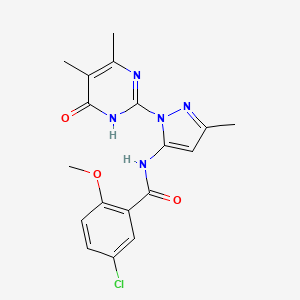

![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)
![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)
